1-Ethoxy-1,3,3-trimethoxypropane
Description
Properties
IUPAC Name |
1-ethoxy-1,3,3-trimethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-5-12-8(11-4)6-7(9-2)10-3/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXJUYUMMBNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924336 | |
| Record name | 1-Ethoxy-1,3,3-trimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123-59-1 | |
| Record name | 1-Ethoxy-1,3,3-trimethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethoxy-1,3,3-trimethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethoxy-1,3,3-trimethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethoxy-1,3,3-trimethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acid-Catalyzed Reactions
In a patented process, acrolein reacts with methanol and ethanol using hydrochloric acid as a catalyst. For example, heating a mixture of acrolein, ethanol, and methylene dichloride with 30% aqueous HCl yields 1:1:3-triethoxy-2-methylpropane as a primary product. The reaction proceeds via azeotropic distillation to remove water, driving the equilibrium toward acetal formation. Fractional distillation isolates the target compound, though higher-boiling byproducts like 6-ethoxy-2,5-dimethyl-2-diethoxymethyltetrahydropyran may form.
Solid Acid Catalysis
Modern approaches employ solid acid catalysts to improve selectivity and simplify purification. A Degussa patent describes using a solid acid catalyst (e.g., sulfonated resins) with C₁–C₆ alcohols under mild conditions. This method minimizes side reactions and enables catalyst recycling. Post-reaction, the mixture is partially neutralized with amines or basic ion exchangers, followed by distillation and pervaporation to dehydrate recyclable aqueous fractions.
Nucleophilic Substitution Reactions
Nucleophilic substitution offers a versatile pathway for introducing alkoxy groups. This method is particularly effective for synthesizing asymmetrical trialkoxypropanes.
Potassium Carbonate-Mediated Etherification
Ethyl 3,3-diethoxypropionate, a structurally related compound, is synthesized via a two-step process involving 1,1,1-trichloro-4-ethoxy-3-buten-2-one and ethanol in the presence of anhydrous K₂CO₃. Adapting this method, 1-ethoxy-1,3,3-trimethoxypropane could be synthesized by substituting methanol for ethanol in selective steps. The reaction achieves 84.5% yield under reflux (60°C, 10 h), with purification via reduced-pressure distillation.
Alkylation of Diol Intermediates
A laccase-mediated oxidative coupling strategy, detailed in a Royal Society of Chemistry publication, involves alkylating diol intermediates with ethyl iodide. For instance, 1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol is synthesized using K₂CO₃ and ethyl iodide in DMF at 50°C. While this method targets dimeric structures, analogous conditions could alkylate propane-1,3-diol precursors to introduce ethoxy and methoxy groups.
Catalytic Methods and Process Optimization
Solid Acid vs. Homogeneous Catalysis
A comparative analysis reveals that solid acid catalysts outperform homogeneous acids like HCl in selectivity and environmental impact. For example, the Degussa patent reports a 20% reduction in byproducts using sulfonated resins compared to traditional HCl catalysis.
Solvent and Temperature Effects
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., methylene dichloride) improve acetalization yields by facilitating azeotropic water removal.
-
Temperature Control : Reactions conducted at 50–60°C balance kinetic efficiency with thermal stability. Excessively high temperatures (>80°C) promote polymerization of acrolein.
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Byproduct Management
Chemical Reactions Analysis
1-Ethoxy-1,3,3-trimethoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the methoxy groups is replaced by another nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Characteristics
1-Ethoxy-1,3,3-trimethoxypropane is characterized by its relatively low toxicity and favorable environmental profile. Its molecular weight is 178.23 g/mol, and it exhibits properties that make it suitable for various applications in chemistry and biology .
Organic Synthesis
In organic chemistry, this compound serves as a solvent and reagent in several reactions. Its ability to dissolve a wide range of organic compounds makes it particularly useful for:
- Reactions involving sensitive substrates: The compound's low reactivity allows for the preservation of sensitive functional groups during chemical transformations.
- Synthesis of complex molecules: It facilitates multi-step syntheses by providing a stable medium for reactions that require precise control over conditions such as temperature and pressure.
Environmental Applications
The compound's potential as an environmentally friendly solvent aligns with the principles of green chemistry. Recent studies have highlighted its lower ecotoxicity compared to traditional solvents:
- Ecotoxicological Studies: Research has shown that glycerol-derived solvents, including this compound, exhibit reduced toxicity to aquatic organisms such as Daphnia magna and Danio rerio when compared to more conventional solvents . This characteristic is crucial for minimizing environmental impact during industrial processes.
Table 1: Toxicity Comparison of Solvents
| Solvent | Oral LD50 (mg/kg) | Inhalation LC50 (ppm) | Fish LC50 (mg/dm³) |
|---|---|---|---|
| This compound | Not specified | Not specified | Not specified |
| Glycerol-derived solvents | Varies | Varies | Varies |
| Traditional solvents | Higher | Higher | Higher |
Green Chemistry Initiatives
The trend towards sustainable practices in chemistry has led to increased interest in bio-based solvents like this compound:
- Biodegradability: As a glycerol derivative, this compound is expected to undergo biodegradation more readily than petrochemical solvents. This property enhances its appeal for applications where environmental sustainability is a priority .
- Reduction of Hazardous Waste: Utilizing less toxic solvents can significantly reduce the generation of hazardous waste in chemical processes. The adoption of such solvents aligns with regulatory frameworks aimed at minimizing environmental pollutants .
Case Study 1: Solvent Efficacy in Organic Reactions
A study demonstrated the effectiveness of this compound as a solvent in the synthesis of glycidyl ethers from epichlorohydrin. The results indicated that the compound provided a high yield while maintaining selectivity towards desired products without significant side reactions .
Case Study 2: Ecotoxicity Assessment
An ecotoxicological assessment conducted on various glycerol-derived solvents highlighted that this compound exhibited lower toxicity levels compared to traditional organic solvents. The study utilized multiple bioindicators across different trophic levels to evaluate the environmental safety of these compounds .
Mechanism of Action
The mechanism of action of 1-Ethoxy-1,3,3-trimethoxypropane involves its interaction with molecular targets through its functional groups. The ethoxy and methoxy groups can participate in various chemical reactions, facilitating the formation of new bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of 1-ethoxy-1,3,3-trimethoxypropane and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | 433-27-2 | C₇H₁₆O₄ | 164.20 | Not reported | Not reported | Ethoxy + two methoxy groups on propane |
| 1,1,3-Trimethoxypropane | 14315-97-0 | C₆H₁₄O₃ | 134.18 | 45–46 (17 mmHg) | 0.942 | Three methoxy groups on propane |
| 1-Propene, 1,3,3-trimethoxy | 17576-35-1 | C₆H₁₂O₃ | 132.16 | Not reported | Not reported | Unsaturated propene backbone |
| 2-Bromo-1,1,3-trimethoxypropane | 759-97-7 | C₆H₁₃BrO₃ | 213.07 | 76 (21 Torr) | 1.395 | Bromo substituent at position 2 |
| 1,1,1-Trifluoro-3,3-dimethoxypropane | 116586-94-8 | C₅H₉F₃O₂ | 158.12 | Not reported | Not reported | Trifluoro and dimethoxy groups |
Key Observations :
- Substituent Effects : Replacement of a methoxy group with ethoxy (as in this compound) increases molecular weight and steric bulk compared to 1,1,3-trimethoxypropane. Bromination (as in 2-bromo-1,1,3-trimethoxypropane) introduces electronegativity and polarizability, altering reactivity .
- Boiling Points : The brominated derivative exhibits a higher boiling point (76°C) due to increased molecular weight and halogen-based intermolecular interactions .
- Unsaturation : The propene derivative (1,3,3-trimethoxypropene) has a planar, conjugated system, enabling participation in Diels-Alder or electrophilic addition reactions .
This compound
- Acts as a dienophile in Suzuki-Miyaura cross-coupling reactions to synthesize spirocyclic ketones. Stereoselectivity is enhanced by the C2-substituent on the dihydropyran moiety .
- Forms cation-anionic polymethine dyes when reacted with dicyanomethylidene indanones, demonstrating utility in dye chemistry .
1,1,3-Trimethoxypropane
- Serves as a dimethyl acetal precursor in reactions with β-dimethylaminoacrolein aminal to generate conjugated polynitriles .
- Used in the synthesis of monomethine cyanine dyes, where methoxy groups stabilize charge-separated intermediates .
2-Bromo-1,1,3-trimethoxypropane
Spectroscopic and Analytical Data
NMR Spectroscopy :
IR Spectroscopy :
- All compounds show strong C-O stretching vibrations at 1100–1250 cm⁻¹ and C-H bending in methoxy/ethoxy groups at 1350–1450 cm⁻¹ .
Biological Activity
1-Ethoxy-1,3,3-trimethoxypropane (ETMP) is a chemical compound that has garnered interest for its potential biological activities. This article reviews the existing literature on ETMP, focusing on its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C8H18O4
- Molecular Weight : 178.23 g/mol
- CAS Number : 102-52-3
- Appearance : Clear, colorless to yellow-brown liquid
- Density : 0.964 g/cm³
- Boiling Point : 183 °C
Biological Activity
This compound exhibits several biological activities that are of significant interest in pharmacology and toxicology.
Antioxidant Activity
Research indicates that ETMP can modulate oxidative stress pathways by enhancing the activity of antioxidant enzymes. This property suggests its potential use in combating oxidative stress-related diseases .
Antimicrobial Properties
ETMP has been studied for its antimicrobial effects. It disrupts microbial cell membranes and inhibits essential enzymes necessary for microbial growth, making it a candidate for developing antimicrobial agents .
Toxicity and Safety Profile
Studies have shown that ETMP has low acute toxicity, with no significant skin sensitization or mutagenicity reported. Its ecotoxicity in aquatic environments is also minimal, indicating a favorable safety profile for potential applications .
The biological effects of ETMP are attributed to its interaction with various molecular targets:
- Oxidative Stress Modulation : ETMP enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cells.
- Microbial Cell Disruption : The compound interferes with the integrity of microbial cell membranes, leading to cell lysis and death.
Study on Antioxidant Properties
A study conducted by researchers explored the antioxidant capabilities of ETMP using in vitro assays. The results demonstrated a significant increase in the activity of SOD and catalase in cells treated with ETMP compared to control groups. This suggests that ETMP could be beneficial in reducing oxidative damage in various disease models.
Antimicrobial Efficacy Assessment
Another case study evaluated the antimicrobial efficacy of ETMP against several bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceuticals : Development of antioxidant supplements or drugs targeting oxidative stress-related conditions.
- Agriculture : Use as a natural antimicrobial agent to protect crops from bacterial infections.
- Cosmetics : Inclusion in formulations aimed at reducing oxidative skin damage.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Ethoxy-1,3,3-trimethoxypropane, and what experimental parameters optimize yield?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis, leveraging nucleophilic substitution between alkoxide ions and alkyl halides. For example, reacting 1,3,3-trimethoxypropan-1-ol with ethyl bromide in the presence of a strong base (e.g., NaH) under anhydrous conditions. Key parameters include:
- Temperature: 60–80°C to balance reactivity and side reactions.
- Solvent: Polar aprotic solvents like THF or DMF to stabilize intermediates.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | NaH | Maximizes alkoxide formation |
| Solvent | THF | Enhances nucleophilicity |
| Reaction Time | 12–24 hours | Ensures completion |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H NMR to confirm ethoxy (δ 1.2–1.4 ppm, triplet) and methoxy (δ 3.3–3.5 ppm, singlet) groups. ¹³C NMR detects quaternary carbons adjacent to oxygen.
- HPLC : Reverse-phase C18 column with isocratic elution (acetonitrile/water, 70:30) to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks [M+H]⁺ at m/z 206.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Management : Segregate organic waste in halogen-resistant containers; collaborate with certified disposal agencies for incineration .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Mechanistic Insight : Steric hindrance at the 1,3,3-trimethoxypropane backbone may favor elimination (E2) over substitution (SN2). To suppress elimination:
- Use bulky bases (e.g., t-BuOK) to reduce β-hydrogen abstraction.
- Lower reaction temperatures (40–50°C) to slow elimination kinetics.
- Analytical Validation : Monitor byproducts via GC-MS; quantify elimination products (e.g., alkenes) using integration of ¹H NMR olefinic peaks (δ 5.0–5.8 ppm) .
Q. What strategies resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?
- Methodological Answer :
- Controlled Stability Studies :
- Acidic Hydrolysis : Reflux in HCl/THF (1:1) to track cleavage of ethoxy groups via TLC (Rf shift).
- Basic Conditions : Expose to NaOH/MeOH; analyze degradation products via LC-MS.
- Contradiction Analysis : Discrepancies may arise from trace impurities (e.g., residual base) altering reaction pathways. Replicate experiments with rigorously purified starting materials .
Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Workflow :
Optimize molecular geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify electrophilic centers.
Simulate transition states for nucleophilic attack at ethoxy vs. methoxy sites.
- Validation : Compare predicted regioselectivity with experimental outcomes (e.g., NMR monitoring of product ratios) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
